N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide
Description
N-{3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl}benzamide is a benzamide derivative characterized by a chloro-substituted phenyl ring attached to a benzamide core, with a hydroxymethyl-furan substituent at the 4-position of the phenyl group. Its molecular formula is C₁₈H₁₃ClN₂O₃, and it has a molecular weight of 345.7 g/mol .
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-[3-chloro-4-[5-(hydroxymethyl)furan-2-yl]phenyl]benzamide |
InChI |
InChI=1S/C18H14ClNO3/c19-16-10-13(20-18(22)12-4-2-1-3-5-12)6-8-15(16)17-9-7-14(11-21)23-17/h1-10,21H,11H2,(H,20,22) |
InChI Key |
UNEWBUYBSFNRHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC=C(O3)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide typically involves multi-step organic reactions. One common route starts with the chlorination of a phenyl ring, followed by the introduction of a hydroxymethyl group to a furan ring. The final step involves the formation of the benzamide linkage through an amide coupling reaction. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like recrystallization and chromatography are often used to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorinated phenyl ring can be reduced to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dechlorinated phenyl derivative.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{3-chloro-4-[5-(hydroxymethyl)-2-furyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Pathways involved could include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzamide Derivatives with Chloro and Furan Substituents
N-[4-chloro-3-(5-(hydroxymethyl)furan-2-yl)phenyl]-4-fluorobenzamide
- Molecular Formula: C₁₈H₁₃ClFNO₃
- Molecular Weight : 345.7 g/mol
- Key Features: Differs from the target compound by the presence of a 4-fluoro substituent on the benzamide ring. This minor modification can alter electronic properties and binding affinity in biological systems .
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide
- Molecular Formula: C₁₄H₁₂ClNO₄S
- Molecular Weight : 325.8 g/mol
- Key Features: Replaces the hydroxymethyl-furan group with a 2-hydroxy and methanesulfonyl substituent.
3-Chloro-4,5-diethoxy-N-(3-nitrophenyl)benzamide
Quinazoline-Based Analogues
Lapatinib Tosilate Hydrate
- Molecular Formula : C₂₉H₂₆ClFN₄O₄S·2C₇H₈O₃S·H₂O
- Molecular Weight : 943.48 g/mol
- Key Features : A quinazoline derivative with a 3-chloro-4-(3-fluorobenzyloxy)phenyl group and a furan-linked side chain. While structurally distinct from benzamides, it shares the chloro-phenyl-furan motif, highlighting the importance of this substructure in kinase inhibition (e.g., EGFR/HER2 targets) .
N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl]quinazolin-4-amine
- Molecular Formula : C₂₉H₂₆ClFN₄O₄S
- Molecular Weight : 581.1 g/mol
- Key Features: Combines a quinazoline core with a methylsulfonyl-ethylamino-furan side chain. The sulfonyl group enhances target specificity in anticancer applications .
Pesticide-Related Benzamides
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Molecular Formula: C₁₇H₁₅F₃NO₂
- Molecular Weight : 328.3 g/mol
- Key Features: A fungicide with isopropoxy and trifluoromethyl groups.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide)
Structural and Functional Analysis
Substituent Effects on Bioactivity
- Hydroxymethyl-Furan Group : Present in the target compound, this group may enhance hydrogen-bonding interactions in biological targets, a feature absent in simpler benzamides like flutolanil .
- Chloro Substituent : Common in both benzamides (e.g., target compound) and quinazolines (e.g., lapatinib), it likely contributes to halogen bonding with protein targets .
- Sulfonyl/Methoxy Groups : Found in derivatives like 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide, these groups improve solubility but may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
